Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate
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Overview
Description
Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate is a bicyclic compound that belongs to the family of azabicyclo compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common method includes the use of acyclic starting materials that contain the required stereochemical information to form the bicyclic scaffold in a stereocontrolled manner . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce functional groups, such as carbonyl groups, to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the substituents introduced .
Scientific Research Applications
Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, it can bind to nicotinic acetylcholine receptors, influencing neurotransmission and other cellular processes . The pathways involved in its action depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- 8-oxa-3-azabicyclo[3.2.1]octane
- (1R,5S)-3-azabicyclo[3.2.1]octane hydrochloride**
Uniqueness
Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Biological Activity
Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₉NO₃
- Molecular Weight : 227.31 g/mol
- CAS Number : 1824023-63-3
- Purity : 95% .
Structural Representation
The compound features a bicyclic structure with a hydroxyl group and a tert-butyl ester, which is critical for its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to the azabicyclo[3.2.1]octane framework. For instance, derivatives of this structure have shown significant activity against a range of Gram-positive and Gram-negative bacteria.
Case Study: Inhibition of Bacterial Topoisomerases
A series of compounds derived from the azabicyclo[3.2.1]octane scaffold were evaluated for their ability to inhibit bacterial topoisomerases, which are crucial for bacterial DNA replication:
Compound ID | Target Enzyme | IC₅₀ (nM) | MIC (μg/mL) | Bacterial Strains |
---|---|---|---|---|
7a | Gyrase | <32 | 0.03125 | S. aureus, E. coli |
7h | Topo IV | <100 | 0.125 | K. pneumoniae, A. baumannii |
These compounds exhibited low nanomolar inhibition against both GyrB and ParE enzymes, translating into potent antibacterial activity .
Enzyme Inhibition
The compound's structural features suggest it may interact with various enzymes involved in bacterial metabolism and replication:
- DNA Gyrase : Essential for DNA supercoiling; inhibition leads to bacterial growth arrest.
- Topoisomerase IV : Important for decatenating DNA during replication.
In vitro assays have demonstrated that derivatives of this compound can inhibit these enzymes effectively, thus showcasing their potential as antibacterial agents .
Synthesis and Evaluation
Research has focused on synthesizing various derivatives of the azabicyclo[3.2.1]octane framework to enhance biological activity:
- Synthesis Methods : Various synthetic routes have been explored to modify the core structure, aiming to improve solubility and bioavailability.
- Biological Evaluation : Compounds were tested against multiple bacterial strains using standard protocols to determine their MIC values and enzyme inhibition profiles.
Comparative Analysis
The following table summarizes some key findings from recent studies on related compounds:
Compound Name | Antibacterial Activity | Remarks |
---|---|---|
This compound | Broad-spectrum against MDR strains | Promising lead compound |
Tert-butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate | Effective against S. aureus | Low toxicity observed |
Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | Moderate activity | Requires further optimization |
These findings indicate that modifications in the azabicyclo structure can significantly influence biological activity .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-6-9(13)4-5-10(8)14/h8-10,14H,4-7H2,1-3H3 |
InChI Key |
OZNXIMCBZAVFCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CCC2O |
Origin of Product |
United States |
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